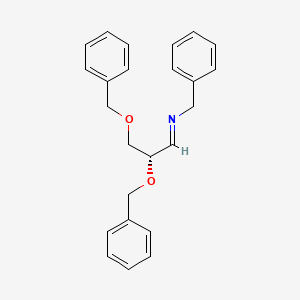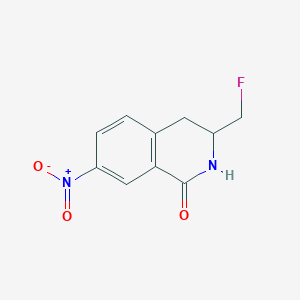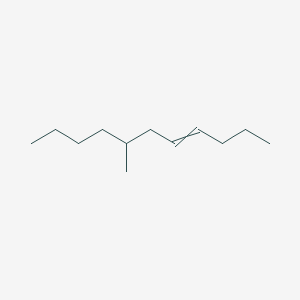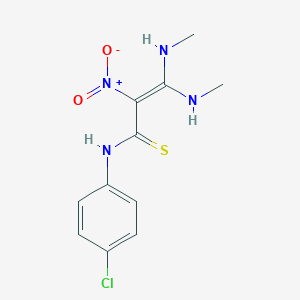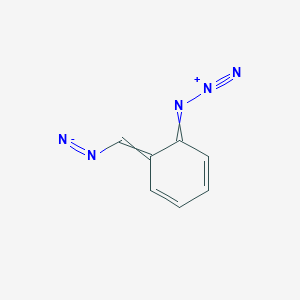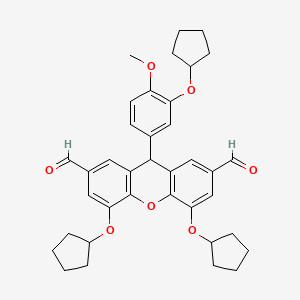![molecular formula C13H13I2NO B14254034 1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide CAS No. 185505-29-7](/img/structure/B14254034.png)
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide is a heterocyclic compound that belongs to the class of quinolinium salts This compound is characterized by the presence of an iodomethyl group and a fused oxazoloquinoline ring system
準備方法
The synthesis of 1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide typically involves the cyclization of quinoline derivatives. One common method involves the reaction of quinoline-2-carbaldehyde with methylamine and iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the oxazoloquinoline ring system.
化学反応の分析
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as thiols, amines, and alcohols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the oxazoloquinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
科学的研究の応用
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has shown potential as a fluorescent probe for the detection of biological molecules and as a ligand for the study of protein-ligand interactions.
Medicine: Preliminary studies suggest that derivatives of this compound may have antimicrobial and anticancer properties, making it a candidate for drug development.
作用機序
The mechanism of action of 1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which may contribute to its antimicrobial and anticancer effects .
類似化合物との比較
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide can be compared with other similar compounds such as:
1-(Iodomethyl)-1,2-dihydro[1,3]thiazolo[3,2-a]quinolin-10-ium iodide: This compound has a thiazole ring instead of an oxazole ring and exhibits similar chemical reactivity and applications.
2-Iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium triiodide: This compound has a pyridine ring instead of a quinoline ring and is used in similar applications, including organic synthesis and biological studies.
特性
CAS番号 |
185505-29-7 |
|---|---|
分子式 |
C13H13I2NO |
分子量 |
453.06 g/mol |
IUPAC名 |
1-(iodomethyl)-5-methyl-1,2-dihydro-[1,3]oxazolo[3,2-a]quinolin-10-ium;iodide |
InChI |
InChI=1S/C13H13INO.HI/c1-9-6-13-15(10(7-14)8-16-13)12-5-3-2-4-11(9)12;/h2-6,10H,7-8H2,1H3;1H/q+1;/p-1 |
InChIキー |
YGJAYSGTFMYXSS-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=[N+](C(CO2)CI)C3=CC=CC=C13.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


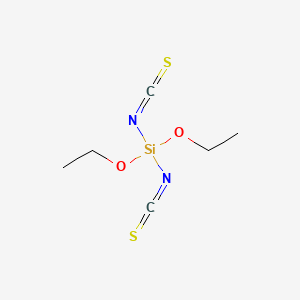
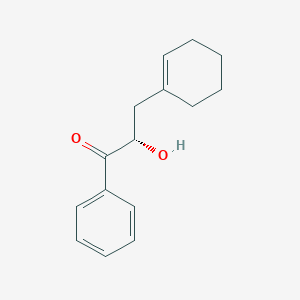
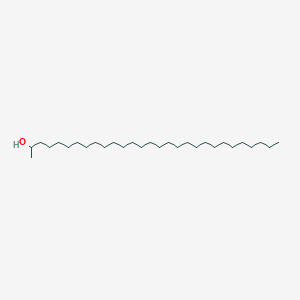
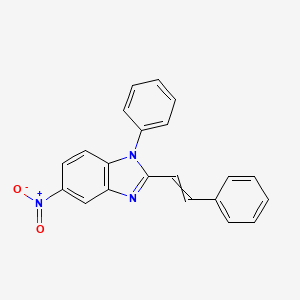
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
